Cas no 2361845-83-0 (tert-butyl 3-N-cyclopropyl-2-(N-methylprop-2-enamido)acetamidoazetidine-1-carboxylate)

Technical Introduction: tert-Butyl 3-N-cyclopropyl-2-(N-methylprop-2-enamido)acetamidoazetidine-1-carboxylate is a specialized heterocyclic compound featuring an azetidine core functionalized with cyclopropyl and N-methylacrylamide substituents. The tert-butyloxycarbonyl (Boc) protecting group enhances stability, facilitating handling and storage during synthetic applications. This intermediate is valuable in medicinal chemistry and peptide research, offering controlled reactivity for selective modifications. Its structural complexity enables precise incorporation into target molecules, particularly in the development of bioactive compounds or constrained peptidomimetics. The compound’s well-defined stereochemistry and functional group compatibility make it a versatile building block for advanced organic synthesis. Proper handling under inert conditions is recommended to preserve its integrity.
tert-butyl 3-N-cyclopropyl-2-(N-methylprop-2-enamido)acetamidoazetidine-1-carboxylate structure
2361845-83-0 structure
Product name:tert-butyl 3-N-cyclopropyl-2-(N-methylprop-2-enamido)acetamidoazetidine-1-carboxylate
CAS No:2361845-83-0
MF:C17H27N3O4
MW:337.413984537125
CID:5415462
PubChem ID:145906476

tert-butyl 3-N-cyclopropyl-2-(N-methylprop-2-enamido)acetamidoazetidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl 3-[N-cyclopropyl-2-(N-methylprop-2-enamido)acetamido]azetidine-1-carboxylate
    • 2361845-83-0
    • Z2913491749
    • EN300-26575096
    • Tert-butyl 3-[cyclopropyl-[2-[methyl(prop-2-enoyl)amino]acetyl]amino]azetidine-1-carboxylate
    • 1,1-Dimethylethyl 3-[cyclopropyl[2-[methyl(1-oxo-2-propen-1-yl)amino]acetyl]amino]-1-azetidinecarboxylate
    • tert-butyl 3-N-cyclopropyl-2-(N-methylprop-2-enamido)acetamidoazetidine-1-carboxylate
    • Inchi: 1S/C17H27N3O4/c1-6-14(21)18(5)11-15(22)20(12-7-8-12)13-9-19(10-13)16(23)24-17(2,3)4/h6,12-13H,1,7-11H2,2-5H3
    • InChI Key: IMQQLTHWUWGCMV-UHFFFAOYSA-N
    • SMILES: N1(C(OC(C)(C)C)=O)CC(N(C2CC2)C(CN(C)C(=O)C=C)=O)C1

Computed Properties

  • Exact Mass: 337.20015635g/mol
  • Monoisotopic Mass: 337.20015635g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 7
  • Complexity: 530
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 70.2Ų
  • XLogP3: 1.1

Experimental Properties

  • Density: 1.18±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 512.3±50.0 °C(Predicted)
  • pka: -1.24±0.70(Predicted)

tert-butyl 3-N-cyclopropyl-2-(N-methylprop-2-enamido)acetamidoazetidine-1-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26575096-0.05g
tert-butyl 3-[N-cyclopropyl-2-(N-methylprop-2-enamido)acetamido]azetidine-1-carboxylate
2361845-83-0 95.0%
0.05g
$246.0 2025-03-20

tert-butyl 3-N-cyclopropyl-2-(N-methylprop-2-enamido)acetamidoazetidine-1-carboxylate Related Literature

Additional information on tert-butyl 3-N-cyclopropyl-2-(N-methylprop-2-enamido)acetamidoazetidine-1-carboxylate

Comprehensive Analysis of tert-butyl 3-N-cyclopropyl-2-(N-methylprop-2-enamido)acetamidoazetidine-1-carboxylate (CAS No. 2361845-83-0)

The compound tert-butyl 3-N-cyclopropyl-2-(N-methylprop-2-enamido)acetamidoazetidine-1-carboxylate (CAS No. 2361845-83-0) is a highly specialized organic molecule with significant potential in pharmaceutical and agrochemical research. Its intricate structure, featuring a cyclopropyl group, a tert-butyl ester, and an azetidine ring, makes it a valuable intermediate for drug discovery. Researchers are increasingly focusing on such N-heterocyclic compounds due to their bioactivity and versatility in medicinal chemistry. The presence of both amide and carbamate functionalities further enhances its reactivity, enabling diverse synthetic applications.

In recent years, the demand for azetidine derivatives has surged, driven by their role in developing kinase inhibitors and protease modulators. The tert-butyl protecting group in this compound is particularly noteworthy, as it offers stability during multi-step syntheses—a critical factor for high-yield production. Additionally, the N-methylprop-2-enamido moiety introduces unsaturated bonds, which are pivotal for click chemistry and polymer conjugation. These attributes align with current trends in fragment-based drug design and bioconjugation techniques, topics frequently searched in scientific databases.

From a synthetic perspective, the cyclopropyl ring in this molecule is a hotspot for structure-activity relationship (SAR) studies. Its strained geometry often enhances binding affinity to biological targets, a feature exploited in GPCR-targeted therapies. Moreover, the compound’s carboxylate group facilitates solubility optimization, addressing a common challenge in drug formulation. These properties have sparked discussions in forums and publications about bioisosteric replacements and prodrug strategies, reflecting its relevance in modern pharmacology.

Environmental and regulatory considerations also play a role in its applications. Unlike volatile organic compounds (VOCs), this solid-phase intermediate minimizes workplace hazards, aligning with green chemistry principles. Its stability under ambient conditions makes it suitable for high-throughput screening, a technique widely adopted in AI-driven drug discovery platforms. Such features resonate with industry searches for scalable synthetic routes and automation-compatible reagents.

In conclusion, tert-butyl 3-N-cyclopropyl-2-(N-methylprop-2-enamido)acetamidoazetidine-1-carboxylate exemplifies innovation in organic synthesis. Its structural complexity and functional diversity cater to evolving needs in precision medicine and material science, making it a compound of enduring interest for researchers worldwide.

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